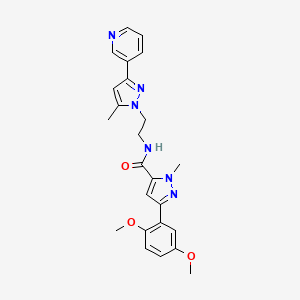

![molecular formula C20H20N6O2 B2480085 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide CAS No. 2034533-03-2](/img/structure/B2480085.png)

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide" often involves multi-step reactions that yield a variety of heterocyclic compounds. Abdelhamid et al. (2012) described the synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing benzofuran moiety via reactions of sodium salt of 5-hydroxy-l-benzofuran-2-ylpropenone with diazotized heterocyclic amines and other compounds, showcasing the complexity and versatility in synthesizing such structures (Abdelhamid, Fahmi, & Alsheflo, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which are crucial for their chemical and biological activities. The detailed molecular interaction studies, such as those conducted by Shim et al. (2002) on related compounds, provide insights into how these molecules interact with biological receptors, offering a foundational understanding of their potential uses and mechanisms of action (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving this compound and its derivatives are often complex and can lead to a variety of products depending on the conditions and reactants used. For example, the work by Mekky et al. (2021) on synthesizing bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) highlights the complexity of reactions that can be undertaken with these types of compounds, demonstrating their reactivity and potential for the creation of diverse chemical entities (Mekky, Ahmed, Sanad, & Abdallah, 2021).

Aplicaciones Científicas De Investigación

Synthesis of Related Compounds

Research on similar compounds includes the synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing the benzofuran moiety. These compounds were synthesized through reactions involving sodium salt of 5-hydroxy-l-benzofuran-2-ylpropenone or 1-(benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. The synthesized compounds were confirmed by elemental analyses, spectral data, and alternative synthetic routes where possible (Abdelhamid et al., 2012).

Biological Activities

Studies on compounds with similar structural frameworks have demonstrated diverse biological activities. For instance, pyrazoline and pyrazole derivatives were synthesized and exhibited notable antibacterial and antifungal activities against a range of Gram-negative and Gram-positive bacteria as well as yeast-like fungi (Hassan, 2013). Another study on enaminones as building blocks for substituted pyrazoles highlighted their potential antitumor and antimicrobial activities, indicating the broad spectrum of biological effects these compounds can exhibit (Riyadh, 2011).

Potential Applications

The potential applications of such compounds are vast, ranging from antimicrobial agents to possible antitumor therapies. The synthesis of piperazine and triazolo-pyrazine derivatives, for example, has shown promise in antimicrobial activities, with certain derivatives exhibiting significant growth inhibition against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial therapies (Patil et al., 2021).

Mecanismo De Acción

Target of Action

Compounds with a similar triazole moiety have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.

Biochemical Pathways

Triazole compounds are known to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Compounds with a similar triazole moiety have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-13-23-24-19-18(21-8-11-26(13)19)25-9-6-15(7-10-25)22-20(27)17-12-14-4-2-3-5-16(14)28-17/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZDKSILRPMEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)